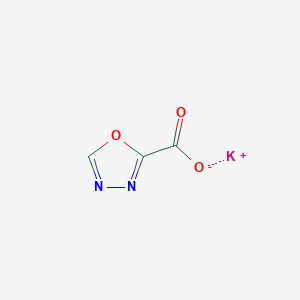
2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid dihydrochloride is a chemical compound with the molecular formula C13H26Cl2N2O4 It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid dihydrochloride typically involves multiple steps. One common method includes the following steps:
Protection of the amine group: The starting material, piperazine, is reacted with tert-butoxycarbonyl (Boc) anhydride to protect the amine group, forming Boc-piperazine.
Alkylation: The Boc-protected piperazine is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Acylation: The resulting compound is acylated with chloroacetic acid to form the acetic acid derivative.
Deprotection: The Boc group is removed using an acid, such as hydrochloric acid, to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The exact mechanism of action of 2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid dihydrochloride is not fully understood. as a piperazine derivative, it is known to interact with various molecular targets, including neurotransmitter receptors and ion channels. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and subsequent biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid
- 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid
- 2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid
Uniqueness
2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid dihydrochloride is unique due to its specific structural features, such as the presence of the tert-butoxycarbonyl-protected amine group and the piperazine ring.
Properties
Molecular Formula |
C13H27Cl2N3O4 |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]acetic acid;dihydrochloride |
InChI |
InChI=1S/C13H25N3O4.2ClH/c1-13(2,3)20-12(19)14-4-5-15-6-8-16(9-7-15)10-11(17)18;;/h4-10H2,1-3H3,(H,14,19)(H,17,18);2*1H |
InChI Key |
CEDKPDQVTMECIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1CCN(CC1)CC(=O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(Aminoiminomethyl)amino]-1H-Pyrrole-2-carboxylic acid](/img/structure/B12837974.png)

![7-Amino-4-fluorobenzo[b]furan](/img/structure/B12837984.png)

![[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12838004.png)
![6-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12838007.png)




![3-deuteriooxy-1-[(8S,10S,11S,13S,14S,16R,17R)-11,16,17-trideuteriooxy-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]propane-1,2-dione](/img/structure/B12838044.png)
